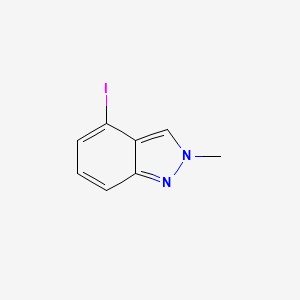

4-Iodo-2-methyl-2H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodo-2-methyl-2H-indazole is a chemical compound with the molecular formula C8H7IN2 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of 2H-indazoles, including 4-Iodo-2-methyl-2H-indazole, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 4-Iodo-2-methyl-2H-indazole consists of an indazole ring, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring. The molecule also has an iodine atom and a methyl group attached to the indazole ring .Chemical Reactions Analysis

Indazole derivatives, including 4-Iodo-2-methyl-2H-indazole, can participate in various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions and reductive cyclization reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and structural elucidation of indazole derivatives, including 4-Iodo-2-methyl-2H-indazoles, have been a subject of considerable interest due to their diverse applications. A general and mild palladium-catalyzed domino reaction has been developed for the synthesis of 2H-indazoles, demonstrating the importance of these compounds in drug discovery due to their efficiency as an isostere for indoles and benzimidazoles (Halland et al., 2009). Furthermore, the efficient microwave-assisted synthesis and spectroscopic characterization of indazole derivatives highlight a green method for creating substituted tetrahydroindazole derivatives with potential antioxidant properties (Polo et al., 2016).

Functionalization and Reactivity

The reactivity of iodoindazoles, including selective magnesiation at position 3, offers a route to highly functionalized indazoles. This process allows the introduction of a wide range of functional groups and further reactions through metal-halogen exchange or cross-coupling strategies, highlighting the versatility of these compounds in organic synthesis (Lam et al., 2016).

Applications in Medicinal Chemistry

Indazole scaffolds have shown significant potential in medicinal chemistry due to their biological properties. The impact of the indazole scaffold as an antibacterial and antifungal agent demonstrates its relevance in developing new therapeutics (Panda et al., 2022). Additionally, the Davis-Beirut reaction has been employed for the construction of 2H-indazoles and their derivatives, emphasizing the synthetic utility of this reaction in generating biologically relevant heterocycles (Zhu et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

4-iodo-2-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBBIUCTRKEMHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671994 |

Source

|

| Record name | 4-Iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-methyl-2H-indazole | |

CAS RN |

1211806-29-9 |

Source

|

| Record name | 4-Iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)

![Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B572189.png)

![tert-Butyl 4-(2'-oxospiro[cyclopentane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572197.png)